![molecular formula C15H15FN2O B581646 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide CAS No. 1345471-14-8](/img/structure/B581646.png)
4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide
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Description
4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide (APEFB) is a fluorinated amide derivative of 4-aminophenol with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 170-171°C, and is soluble in organic solvents such as methanol, ethanol, and acetone. APEFB has been used in a variety of research applications such as drug design, organic synthesis, and material science.
Scientific Research Applications
Radiochemical Synthesis for PET Imaging
- The automated synthesis of N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM), a prosthetic group for radiolabeling peptides and proteins, facilitates the study of biological systems in vivo using PET imaging. This compound allows for the specific labeling of sulfhydryl groups in biomolecules, providing a tool for investigating various physiological and pathological processes (Kiesewetter, Jacobson, Lang, & Chen, 2011).
Synthesis and Characterization of Novel Materials
- New aromatic polyimides synthesized from diamines, including those similar to the target compound, exhibit promising properties such as solubility in organic solvents and high thermal stability. These materials have potential applications in the fields of electronics and aerospace due to their unique combination of mechanical, thermal, and electrical properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antimicrobial and Antitumor Activities
- Novel 2-amino-4-phenylthiazole derivatives containing amide moieties, structurally related to the target compound, have shown promising anticancer and antibacterial activities. These compounds provide a new avenue for the development of therapeutic agents with potential applications in treating various cancers and bacterial infections (Zhang, Chen, Chai, Yang, Cai, Cui, & You, 2017).
properties
IUPAC Name |
4-(4-aminophenyl)-N-ethyl-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-2-18-15(19)13-8-5-11(9-14(13)16)10-3-6-12(17)7-4-10/h3-9H,2,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPOKONOWFBQQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718357 |
Source
|
Record name | 4'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide | |
CAS RN |
1345471-14-8 |
Source
|
Record name | 4'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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